2,3,2/,3/-Tetrahydroochnaflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ochnaflavone, a compound structurally related to 2,3,2′,3′-Tetrahydroochnaflavone, involves key steps such as the formation of a diaryl ether and ring cyclization of an ether-linked dimeric chalcone to assemble the two flavone nuclei. This methodology may offer insights into the synthesis of 2,3,2′,3′-Tetrahydroochnaflavone (Ndoile & van Heerden, 2013).

Molecular Structure Analysis

The molecular structure of flavonoids like 2′,3-Dihydroxyflavone (2′3HF) provides a basis for understanding 2,3,2′,3′-Tetrahydroochnaflavone. Studies reveal how substitutions on the flavone structure can significantly affect the physico-chemical properties, including proton bonding and fluorescence characteristics, hinting at the molecular complexity and behavior of 2,3,2′,3′-Tetrahydroochnaflavone (Labarrière, Moncomble, & Cornard, 2020).

Chemical Reactions and Properties

The reactivity and chemical properties of similar compounds, such as the interaction of flavones with metals, and their ability to form complexes, provide valuable insights into the potential chemical behaviors of 2,3,2′,3′-Tetrahydroochnaflavone. Research into the structures of rhenium(I) complexes with 3-hydroxyflavone, for example, showcases the flavone's capacity for π-stacking and ligand binding, highlighting the complex intermolecular interactions and chemical versatility of flavonoid compounds (Schutte-Smith et al., 2019).

Physical Properties Analysis

The physical properties of flavonoids, such as 2′,3-Dihydroxyflavone, include their spectral characteristics, which can be influenced by the chemical environment and molecular structure. The study of these properties helps in understanding the absorption, fluorescence, and dual emission behavior, which are critical for applications in sensing and material science (Labarrière, Moncomble, & Cornard, 2020).

Chemical Properties Analysis

The chemical properties of flavonoids are characterized by their interaction with other molecules and ions, as well as their reactivity under various conditions. For example, the ability of flavones to form chelates with metals and participate in hydrogen bonding significantly influences their chemical behavior and potential applications in catalysis and material science (Schutte-Smith et al., 2019).

科学的研究の応用

Synthesis and Chemical Properties

The first total synthesis of ochnaflavone, which includes 2,3,2/,3/-tetrahydroochnaflavone, has been achieved through key steps such as the formation of a diaryl ether and ring cyclization of an ether-linked dimeric chalcone. This synthesis established optimal conditions for oxidative cyclization, contributing significantly to the understanding and potential applications of ochnaflavone in various fields (Ndoile & van Heerden, 2013).

Natural Occurrence and Isolation

2,3,2/,3/-Tetrahydroochnaflavone was identified among four biflavonoids isolated from the New Zealand tree Quintinia acutifolia. This discovery is particularly interesting as it marks the first report of biflavonoids from the Grossulariaceae family. The isolation and structural determination of these compounds contribute to the understanding of the chemical diversity and potential biological applications of plant-derived biflavonoids (Ariyasena et al., 2004).

作用機序

Target of Action

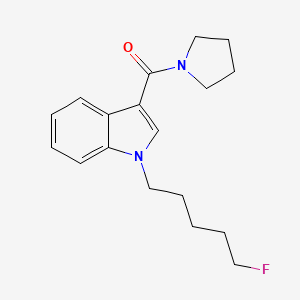

2,3,2/,3/-Tetrahydroochnaflavone is a biflavonoid, which can be isolated from the leaves of Quintinia acutifolia It has been shown to exhibit cytotoxicity against p388 murine lymphocytic leukemia cells .

Mode of Action

Its cytotoxicity against p388 murine lymphocytic leukemia cells suggests that it may interact with cellular components involved in cell proliferation and survival .

Biochemical Pathways

Given its cytotoxic effects on P388 murine lymphocytic leukemia cells, it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair .

Result of Action

The primary known result of 2,3,2/,3/-Tetrahydroochnaflavone’s action is its cytotoxic effect on P388 murine lymphocytic leukemia cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.

将来の方向性

特性

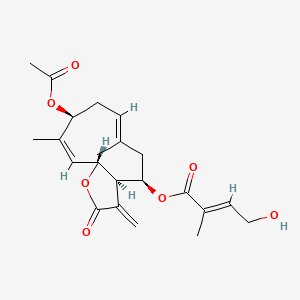

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,2/,3/-Tetrahydroochnaflavone involves the condensation of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde, followed by cyclization and reduction steps.", "Starting Materials": [ "2-hydroxyacetophenone", "3,4-dihydroxybenzaldehyde", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde in acetic acid.", "Step 2: Add sodium hydroxide to the mixture and stir for several hours to promote condensation.", "Step 3: Acidify the mixture with hydrochloric acid to obtain the intermediate product.", "Step 4: Cyclize the intermediate product by heating it in methanol.", "Step 5: Reduce the cyclized product using sodium borohydride in ethanol to obtain 2,3,2/,3/-Tetrahydroochnaflavone." ] } | |

CAS番号 |

678138-59-5 |

製品名 |

2,3,2/,3/-Tetrahydroochnaflavone |

分子式 |

C30H22O10 |

外観 |

Yellow powder |

製品の起源 |

United States |

Q & A

Q1: What is 2,3,2′,3′-tetrahydroochnaflavone and where is it found?

A1: 2,3,2′,3′-Tetrahydroochnaflavone is a naturally occurring biflavonoid, meaning it consists of two flavonoid units linked together. It was first isolated from the leaves of the New Zealand tree Quintinia acutifolia, a member of the Grossulariaceae family. [] This discovery was significant because biflavonoids were previously only known from the Ochnaceae family. []

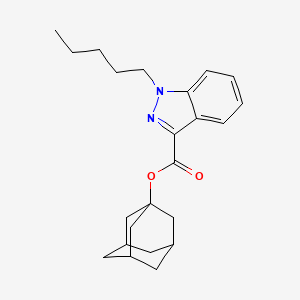

Q2: How was 2,3,2′,3′-tetrahydroochnaflavone synthesized in the lab?

A2: The first total synthesis of 2,3,2′,3′-tetrahydroochnaflavone was achieved using 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. [] The key steps in the synthesis involved a Ullmann reaction to form the diaryl ether linkage between the two flavonoid units, followed by cyclization of an ether-linked dimeric chalcone to construct the two flavone nuclei. [, ]

Q3: What is the biological activity of 2,3,2′,3′-tetrahydroochnaflavone?

A3: Research has shown that 2,3,2′,3′-tetrahydroochnaflavone exhibits in vitro anti-cancer activity. Specifically, it demonstrated significant growth inhibition against P388 murine lymphocytic leukemia cells. [] The IC50 value, a measure of potency, was determined to be 8.2 µg/mL. []

Q4: Are there any structural analogs of 2,3,2′,3′-tetrahydroochnaflavone with interesting biological activity?

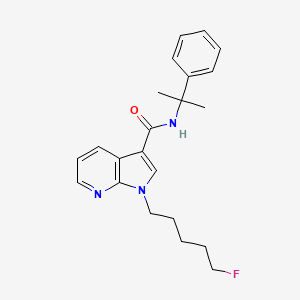

A4: Yes, a related compound, 2″,3″-dihydroochnaflavone, was also isolated from Quintinia acutifolia. [, ] This compound, which differs in the saturation state of one of the flavone units, showed even more potent activity against P388 murine lymphocytic leukemia cells, with an IC50 value of 3.1 µg/mL. [] The difference in potency highlights the potential impact of structural modifications on biological activity within this class of biflavonoids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。